(2E)-1-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINE
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Overview
Description
(2E)-1-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINE is a complex organic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazinoindole core and a methoxyphenylmethylidene hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINE typically involves multi-step organic reactions. One common approach is the condensation of 5-ethyl-1,2,4-triazino[5,6-b]indole-3-carbaldehyde with 4-methoxybenzaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenylmethylidene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-1-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-1-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cellular proliferation, leading to anticancer effects. Additionally, the compound’s hydrazine moiety can form reactive intermediates that interact with cellular components, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Bromomethyl methyl ether: A compound with a bromomethyl group and a methoxy group.
Uniqueness
(2E)-1-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINE is unique due to its triazinoindole core and methoxyphenylmethylidene hydrazine moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-ethyl-N-[(E)-(4-methoxyphenyl)methylideneamino]-[1,2,4]triazino[5,6-b]indol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-3-25-16-7-5-4-6-15(16)17-18(25)21-19(24-22-17)23-20-12-13-8-10-14(26-2)11-9-13/h4-12H,3H2,1-2H3,(H,21,23,24)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHPAHYJDUYTGK-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)NN=CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)N/N=C/C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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